molecular formula C11H21N3O2 B1442269 tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate CAS No. 1026796-77-9

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate

货号: B1442269
CAS 编号: 1026796-77-9
分子量: 227.3 g/mol
InChI 键: JMLRKNIOMIWIKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate (CAS 1026796-77-9) is a high-value azetidine derivative supplied with a minimum purity of 98% . This compound, with a molecular formula of C11H21N3O2 and a molecular weight of 227.30, serves as a crucial bifunctional building block in medicinal chemistry and drug discovery research . The structure features a [1,3'-biazetidine] core, which provides a rigid, three-dimensional scaffold that can improve the physicochemical properties of drug candidates. The presence of both a Boc-protected secondary amine and a reactive primary amine group allows for selective and sequential derivatization, making it an versatile intermediate for constructing compound libraries or for use in SAR (Structure-Activity Relationship) studies. As a key synthetic intermediate, its primary application is in the development of novel therapeutic agents, particularly where saturated heterocyclic fragments are desired. To ensure stability and longevity, this air- and heat-sensitive compound should be stored sealed in a dark, dry place at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

tert-butyl 3-(3-aminoazetidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-4-8(12)5-13/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLRKNIOMIWIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704042
Record name tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-77-9
Record name tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Preparation Methods of tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate

Carbodiimide-Mediated Coupling in Dichloromethane

One of the primary methods for synthesizing this compound involves the coupling of N-Boc-3-(amino)azetidine with a suitable acid derivative using carbodiimide chemistry, specifically 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) in the presence of benzotriazol-1-ol (HOBT) and triethylamine as base, in dichloromethane solvent at room temperature (20°C).

Reaction Setup and Conditions
  • Reactants: Acid precursor (600 g, 2.40 mol), N-Boc-3-(amino)azetidine (448 g, 2.55 mol), HOBT (37.7 g, 0.28 mol), EDCI (initial 506 g, 2.64 mol, with additional portions added during reaction), triethylamine (440 mL, 3.13 mol).
  • Solvent: Dichloromethane (8.8 L).
  • Temperature: 20°C.
  • Reaction time: Initial 6 hours, followed by additional 24 hours with incremental EDCI additions.
  • Work-up: Washing with saturated sodium bicarbonate (pH 9) and brine, followed by concentration under vacuum.
Isolation and Purification
  • The crude product is dissolved in ethyl acetate and heated to 73°C.
  • Heptane is added portion-wise to induce crystallization.
  • The mixture is cooled gradually to 10°C, and the solid product is filtered, washed with hexanes, and dried under vacuum at 50°C for 20 hours.
  • The final product is an off-white crystalline solid, confirmed by ^1H-NMR.
Yield and Purity
  • Yield: Approximately 94%.
  • Purity: High, confirmed by NMR and chromatographic methods.
Parameter Value
Reaction temperature 20°C
Reaction time 30 hours total
Solvent Dichloromethane
Yield 94%
Purity >98% (by NMR)
Work-up NaHCO3 wash, brine wash
Isolation Crystallization from EtOAc/heptane

This method is scalable and suitable for industrial synthesis due to its high yield and purity, as well as the straightforward work-up and isolation steps.

Alternative Carbodiimide Coupling with DMAP Catalyst in Tetrahydrofuran

Another method employs 4-fluoro-2-(trifluoromethyl)benzoic acid and the amine in tetrahydrofuran solvent with catalytic 4-dimethylaminopyridine (DMAP) and EDCI under inert atmosphere.

Reaction Conditions
  • Reactants: Acid (1 equiv), amine (1 equiv), DMAP (0.1 equiv), EDCI (1.3 equiv).
  • Solvent: Tetrahydrofuran (THF).
  • Atmosphere: Nitrogen (inert).
  • Temperature: Initially cooled on ice bath, then warmed to room temperature.
  • Reaction time: 16 hours.
Work-up and Purification
  • The reaction mixture is washed with water.
  • Extracted with ethyl acetate.
  • Dried over magnesium sulfate.
  • Concentrated under vacuum.
  • Purified by silica gel column chromatography (hexane:ethyl acetate = 1:1).
Yield
  • Approximately 69% yield of pure product.

This method is advantageous for substrates sensitive to dichloromethane or when a catalytic base is preferred for reaction acceleration.

Deprotection and Further Functionalization

The tert-butyl carbamate protecting group can be removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature, typically over 2 hours, yielding the free amine salt as a colorless oil or solid, depending on conditions. This step is essential for further derivatization or biological testing.

Summary Table of Preparation Methods

Method ID Coupling Agent Catalyst/Base Solvent Temperature Time Yield Notes
1 EDCI Triethylamine, HOBT Dichloromethane 20°C 30 h 94% High purity, crystallization step
2 EDCI DMAP Tetrahydrofuran 0°C to RT 16 h 69% Requires inert atmosphere
3 EDCI None (TFA deprotection) DCM + TFA RT 2 h ~100% Deprotection step

Detailed Research Findings and Analysis

  • The use of EDCI/HOBT in dichloromethane at mild temperatures provides excellent yields and product purity, suitable for scale-up.
  • Incremental addition of EDCI during the reaction improves conversion and yield.
  • Crystallization from ethyl acetate/heptane mixtures is an effective purification strategy.
  • Alternative solvents and catalysts (e.g., THF and DMAP) can be used depending on substrate sensitivity and desired reaction kinetics.
  • Deprotection with TFA is straightforward and quantitative, facilitating access to the free amine for further synthesis.
  • Industrial patent literature suggests that the choice of raw materials and reaction conditions must balance cost, yield, and byproduct minimization for commercial viability.

化学反应分析

Types of Reactions: tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

科学研究应用

Chemistry: tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

作用机制

The mechanism by which tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions involved .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a family of azetidine derivatives with structural variations that influence reactivity, solubility, and biological activity. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate Similarity: 0.95 Key Difference: Contains a methyl ester group at the 3-position instead of a primary amine. Impact: Enhanced electrophilicity for nucleophilic substitutions but reduced basicity compared to the amino derivative .

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate Similarity: N/A (structural analog) Key Difference: Bromoethyl substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura). Impact: Higher molecular weight (264.16 g/mol) and lipophilicity (LogP = 2.3) compared to the amino derivative .

tert-Butyl 3-formylazetidine-1-carboxylate

  • Similarity : N/A (structural analog)
  • Key Difference : Aldehyde group at the 3-position.
  • Impact : Reacts readily in reductive aminations but is less stable under basic conditions .

tert-Butyl 3-oxo-[1,3'-biazetidine]-1'-carboxylate

  • Similarity : N/A (structural analog)
  • Key Difference : Ketone group instead of an amine.
  • Impact : Participates in condensation reactions but lacks nucleophilic character .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP TPSA (Ų) Solubility (ESOL)
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate C11H21N3O2 227.28 1.2 64.2 -3.08 (Moderate)
1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate C12H20N2O4 256.29 1.5 75.6 -2.91 (Moderate)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate C10H18BrNO2 264.16 2.3 38.3 -3.62 (Low)

生物活性

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, pharmacological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound this compound features a unique bicyclic structure that contributes to its biological activity. Its chemical formula is C11H18N2O2C_{11}H_{18}N_2O_2, and it has a molecular weight of approximately 210.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related azetidine derivatives have shown promising antibacterial effects against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Related azetidine derivativeEscherichia coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Cell Line IC50 (µM) Mechanism
MCF-715.4Caspase activation
HeLa10.2Cell cycle arrest

Case Studies

A notable study investigated the effects of this compound on MCF-7 cells. The results showed a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases. This study highlighted the potential of this compound as a lead for developing new anticancer agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature. However, further studies are needed to assess its metabolism and excretion profiles.

Toxicity Profile

While initial findings indicate promising biological activity, assessing the toxicity of this compound is essential. In vitro cytotoxicity assays revealed that at therapeutic concentrations, the compound exhibits low toxicity towards normal human fibroblast cells, suggesting a favorable safety profile.

常见问题

Q. How can synthesis protocols for tert-butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate be optimized to improve yield and purity?

Synthesis optimization involves multi-step reactions with careful control of temperature, pH, and protecting groups. Key steps include:

  • Azetidine ring formation : Use tert-butyl chloroformate for carbamate protection under anhydrous conditions to prevent side reactions .
  • Amino group introduction : Employ reductive amination or nucleophilic substitution with ammonia derivatives, ensuring inert atmospheres (e.g., nitrogen) to avoid oxidation .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .

Q. Table 1: Common Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsPurposeReference
Azetidine protectiontert-Butyl chloroformate, triethylamine, DCMCarbamate formation
Amino functionalizationNH3/MeOH, Pd/C (catalytic hydrogenation)Reductive amination
Final purificationEthanol/water (7:3 v/v) recrystallizationRemove unreacted intermediates

Q. What analytical techniques are critical for characterizing this compound?

Methodological characterization requires:

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., azetidine ring protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 227.18) .
  • X-ray crystallography : Resolves absolute configuration using SHELX software for refinement .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Advanced approaches include:

  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs) based on the compound’s SMILES string (C1CN(C1)C(=O)OC(C)(C)C) .
  • QSAR studies : Correlate structural features (e.g., amino group basicity, steric bulk) with activity data from analogs .
  • MD simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., solvation models) .

Q. How should researchers resolve contradictions in reported biological activities of azetidine derivatives?

Contradictions arise from assay variability or structural impurities. Mitigation strategies:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Batch analysis : Compare purity (>95% by HPLC) and stereochemistry (via chiral chromatography) across studies .
  • Mechanistic studies : Validate target engagement using knockouts/RNAi to confirm specificity .

Q. Table 2: Comparative Bioactivity of Azetidine Derivatives

CompoundTargetIC50 (nM)Reference
tert-Butyl 3-amino-[1,3'-biazetidine]Serotonin receptor120 ± 15
Analog A (piperidine core)Same receptor450 ± 30

Q. What strategies enable regioselective functionalization of the azetidine ring in this compound?

Regioselectivity is achieved via:

  • Protecting group tactics : Use Boc for amine protection while modifying the 3-position .
  • Catalytic control : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) at inert positions .
  • Steric directing groups : Bulky substituents (e.g., tert-butyl) direct reactions to less hindered sites .

Q. How can researchers elucidate the mechanism of action for this compound in enzymatic inhibition?

Methodology includes:

  • Kinetic assays : Measure enzyme inhibition (e.g., Km/Vmax shifts) under varied substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Identify critical residues by alanine scanning of target enzymes .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Key challenges and solutions:

  • Racemization risk : Use low-temperature reactions (<0°C) and chiral auxiliaries .
  • Catalyst loading : Optimize enantioselective catalysts (e.g., Jacobsen’s catalyst for asymmetric amination) .
  • Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。